molecular formula C14H20N4OS B7641762 5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine

5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B7641762
M. Wt: 292.40 g/mol
InChI Key: WFPOGEFLJNFBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit potential therapeutic effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine in lab experiments is its potential therapeutic effects. This compound has shown promising results in the treatment of various conditions, making it a valuable tool for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Finally, the safety and efficacy of this compound in humans need to be further investigated before it can be used as a therapeutic agent.

Synthesis Methods

The synthesis of 5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine involves the reaction of cyclohexyl isocyanate with 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine has been extensively studied for its potential therapeutic effects. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has shown promising results in the treatment of anxiety and depression.

properties

IUPAC Name

5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-2-12-16-11(9-20-12)8-15-14-18-17-13(19-14)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPOGEFLJNFBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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